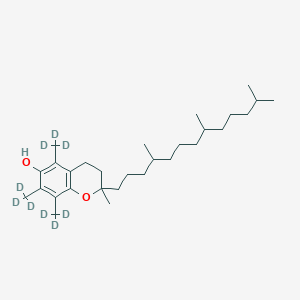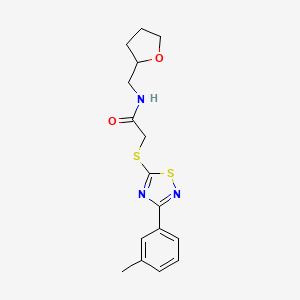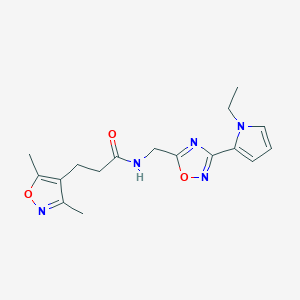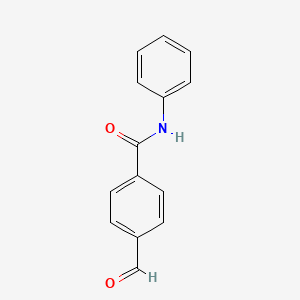![molecular formula C24H25N3O B2827780 N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline CAS No. 433698-37-4](/img/structure/B2827780.png)
N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite in a solvent mixture under mild conditions . The process can be summarized as follows:
Reactants: Ortho-phenylenediamine and benzaldehyde derivatives.
Oxidizing Agent: Sodium metabisulfite.
Solvent: Mixture of solvents, often including hexane and water.
Conditions: Mild temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The separation and purification of the final product are typically achieved through techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation.
類似化合物との比較
N,N-dimethyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]aniline can be compared with other benzimidazole derivatives, such as:
Osimertinib: An anticancer drug with a similar benzimidazole core.
Navelbine: Another benzimidazole-based anticancer agent.
Alectinib: A benzimidazole derivative used in cancer therapy.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties.
特性
IUPAC Name |
N,N-dimethyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-26(2)20-15-13-19(14-16-20)24-25-22-11-6-7-12-23(22)27(24)17-8-18-28-21-9-4-3-5-10-21/h3-7,9-16H,8,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVOVNYYGZAQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-bromophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2827697.png)



![(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2827704.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(3-methylphenyl)ethyl]propanamide](/img/structure/B2827705.png)

![Ethyl 4-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate](/img/structure/B2827707.png)
![4-tert-butyl-N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2827708.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2827709.png)
![3,4-dimethyl-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2827712.png)
![3-chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzene-1-sulfonamide](/img/structure/B2827714.png)


